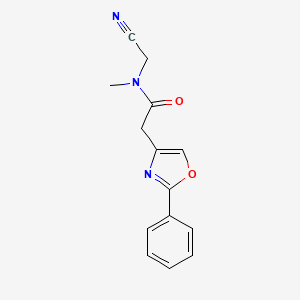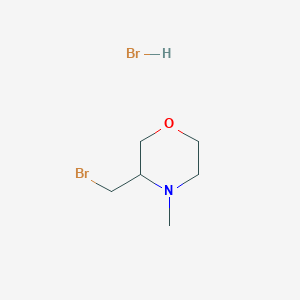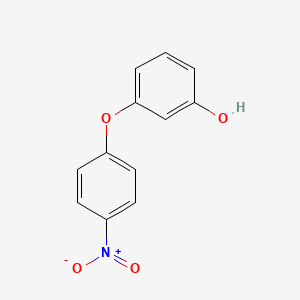![molecular formula C25H21NO5S2 B3019573 Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1223811-95-7](/img/structure/B3019573.png)
Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate, is a sulfur-containing thiophene derivative. Thiophene derivatives are known for their diverse applications, including their use in the synthesis of liquid crystalline, photochromic, and other functional materials . The presence of a sulfamoyl group and phenoxyphenyl moiety in the compound suggests potential for interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related sulfur-containing thiophene derivatives has been explored through various methods. For instance, samarium diiodide-promoted three-component coupling reactions have been used to synthesize polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds from thiophene-2-carboxylate . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For example, the structure of a related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was confirmed using single crystal X-ray diffraction . This technique could also be used to determine the precise molecular structure of this compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates have been synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles, demonstrating the reactivity of the thiophene moiety in nucleophilic substitution reactions . The compound may also participate in similar reactions, potentially leading to a range of derivatives with varied properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, stability, and potential applications. The photophysical properties of sulfur-containing carboxylic acids have been studied in the context of photopolymerization, indicating that the sulfur atom plays a significant role in the radical formation and initiation processes . The compound , with its specific substituents, is likely to exhibit unique physical and chemical properties that could be explored for various applications.
properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S2/c1-17-8-10-18(11-9-17)22-16-32-23(25(27)30-2)24(22)33(28,29)26-19-12-14-21(15-13-19)31-20-6-4-3-5-7-20/h3-16,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPAWBUCCNQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)





![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)



